

In Vitro Antiviral Spectrum of Velpatasvir: A Technical Guide

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Compound of Interest

Compound Name:	Velpatasvir
Cat. No.:	B611656

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Introduction

Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).^{[1][2]} It is a cornerstone of modern HCV therapy, primarily used in combination with the NS5B polymerase inhibitor sofosbuvir.^[3] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of **Velpatasvir**, detailing its activity across various HCV genotypes, its susceptibility to resistance-associated substitutions (RASs), the experimental protocols used for its characterization, and its mechanism of action.

Core Antiviral Activity

Velpatasvir exhibits potent in vitro activity against all major HCV genotypes (1 through 6).^{[2][4]} Its primary mechanism of action is the inhibition of the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.^{[1][3][5]} By binding to NS5A, **Velpatasvir** disrupts the formation of the viral replication complex, leading to a profound reduction in viral replication.^[3]

Quantitative Antiviral Potency

The in vitro potency of **Velpatasvir** is typically quantified by determining its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication in cell

culture-based assays. The following table summarizes the in vitro EC50 values of **Velpatasvir** against wild-type HCV replicons of major genotypes.

HCV Genotype/Subtype	Mean EC50 (pM)
Genotype 1a	19
Genotype 1b	11
Genotype 2a	4
Genotype 2b	6
Genotype 3a	2
Genotype 4a	4
Genotype 5a	4
Genotype 6a	19

Note: EC50 values can vary between studies depending on the specific replicon system and cell line used.

Activity Against Resistance-Associated Substitutions (RASs)

The emergence of RASs in the NS5A protein can reduce the susceptibility of HCV to NS5A inhibitors. **Velpatasvir** maintains activity against many common RASs that confer resistance to first-generation NS5A inhibitors.^[6] However, certain substitutions, particularly at positions 28, 30, 31, and 93, can significantly impact its efficacy.^{[6][7]}

The following table summarizes the in vitro activity of **Velpatasvir** against replicons containing specific NS5A RASs, presented as fold change in EC50 compared to the wild-type replicon.

Genotype/Subtype	NS5A Substitution	Fold Change in EC50
Genotype 1a	M28G	>100
A92K	>100	
Y93H/N/R/W	>100	
Genotype 1b	A92K	>100
L31V + Y93H	>100	
Genotype 2b	C92T	High-level resistance
Y93H/N	High-level resistance	
Genotype 3a	Y93H/S	>100
Genotype 6a	L31V	High-level resistance
P32A/L/Q/R	High-level resistance	

Note: "High-level resistance" indicates a significant reduction in susceptibility, though specific fold-change values may vary. The majority of single RAS-containing replicons in subtypes 1a and 1b retained susceptibility to **velpatasvir** (<2.5-fold change in EC50).^[6]

Experimental Protocols

The in vitro antiviral activity and resistance profile of **Velpatasvir** are primarily determined using HCV replicon assays.^[8] These cell-based systems contain a subgenomic HCV RNA that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7).

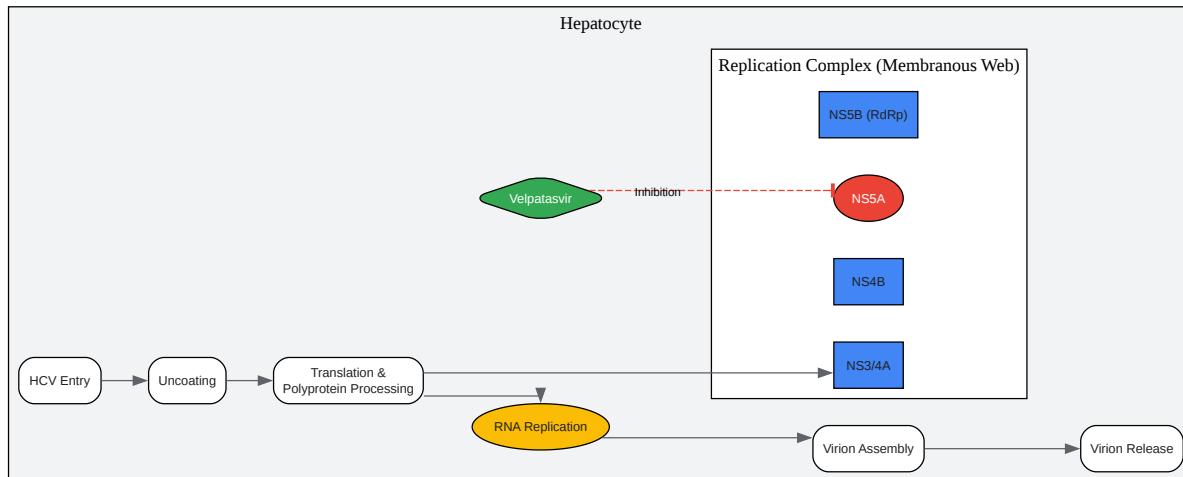
HCV Replicon Assay Protocol

- Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
- In Vitro Transcription: A plasmid DNA encoding the HCV subgenomic replicon is linearized and used as a template for in vitro transcription to generate replicon RNA.

- Electroporation: The in vitro transcribed replicon RNA is introduced into the Huh-7 cells via electroporation.
- Drug Treatment: Following electroporation, the cells are seeded in multi-well plates and treated with serial dilutions of **Velpatasvir**.
- Selection (for stable replicon cell lines): For the generation of stable replicon cell lines, a selectable marker (e.g., neomycin phosphotransferase gene) is included in the replicon construct. Cells are cultured in the presence of a selection agent (e.g., G418) to select for cells that are successfully replicating the HCV replicon.
- Quantification of HCV Replication: After a defined incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified. This is commonly done using a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.
- Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration and fitting the data to a dose-response curve.

Visualizations

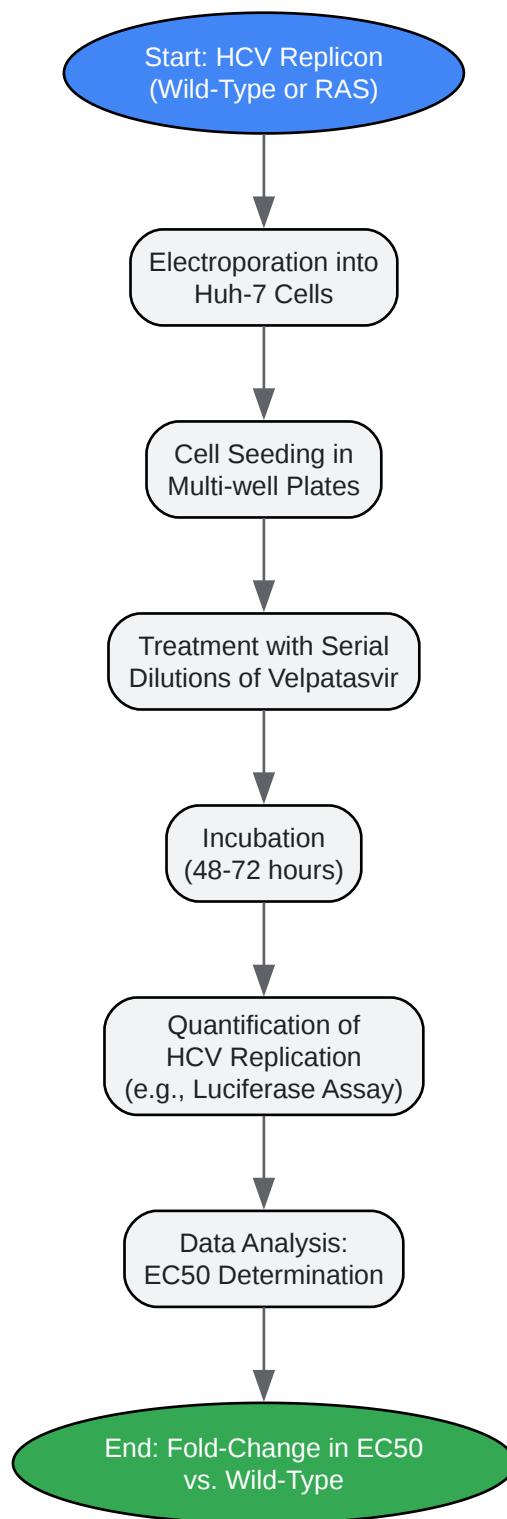
HCV Replication Cycle and Velpatasvir's Mechanism of Action



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Caption: HCV replication cycle and the inhibitory action of **Velpatasvir** on NS5A.

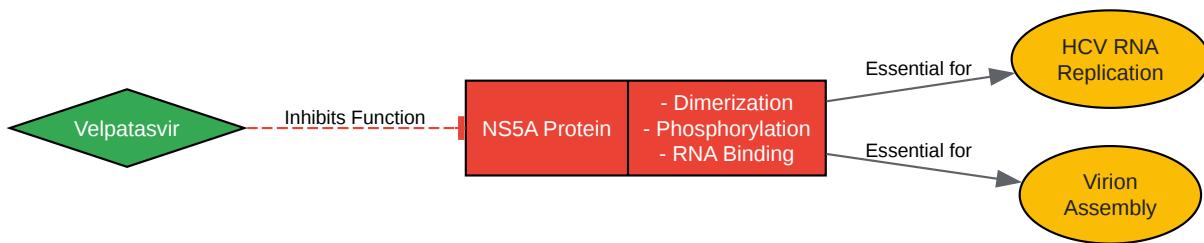
Experimental Workflow for In Vitro Resistance Testing



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Caption: Workflow for determining **Velpatasvir**'s in vitro resistance profile.

Logical Relationship of NS5A Function and Inhibition



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Caption: Inhibition of NS5A's essential functions by **Velpatasvir**.

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